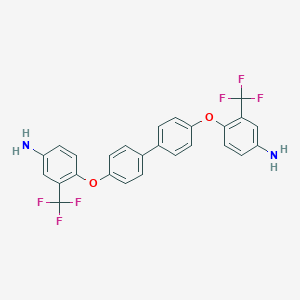

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F6N2O2/c27-25(28,29)21-13-17(33)5-11-23(21)35-19-7-1-15(2-8-19)16-3-9-20(10-4-16)36-24-12-6-18(34)14-22(24)26(30,31)32/h1-14H,33-34H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFSADBGACLBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600108 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138321-99-0 | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

This guide provides a comprehensive overview of the synthetic route for 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, a crucial diamine monomer in the production of high-performance polymers. The presence of trifluoromethyl groups and ether linkages in its structure imparts desirable properties such as enhanced solubility, thermal stability, and excellent dielectric properties to the resulting polymers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development, offering detailed protocols and mechanistic insights.

Introduction to this compound

This compound is a specialized aromatic diamine. The trifluoromethyl (-CF3) groups are key to its utility; these bulky, electron-withdrawing groups disrupt polymer chain packing, which in turn improves the solubility of the resulting polyimides and other high-performance polymers without significantly compromising their thermal stability.[1][2][3] The ether linkages provide flexibility to the polymer backbone. These characteristics make it a valuable monomer for applications in microelectronics, aerospace, and other advanced material sectors.[4][5]

Core Synthesis Strategy: A Two-Step Approach

The most prevalent and efficient synthesis of this compound is a two-step process. This methodology is favored for its reliability and scalability. The overall synthetic pathway is illustrated below:

Caption: Overall two-step synthesis of this compound.

The synthesis commences with the formation of a diaryl ether intermediate, followed by the reduction of the nitro groups to the desired amino functionalities.

Part 1: Synthesis of the Dinitro Intermediate

The initial step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction.[2] This class of reaction is highly effective for this synthesis due to the presence of an electron-withdrawing nitro group positioned para to the halogen leaving group, which activates the aromatic ring towards nucleophilic attack.[6][7]

An alternative approach for diaryl ether synthesis is the Ullmann condensation, which is a copper-catalyzed reaction between a phenol and an aryl halide.[8][9][10] While effective, the SNAr reaction is often preferred in this context due to milder reaction conditions and the absence of a heavy metal catalyst.[11][12]

Experimental Protocol: Synthesis of 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl

This protocol is adapted from established procedures for analogous compounds.[4][5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4,4'-Biphenol | 186.21 | 1 eq. | 1.0 |

| 4-Nitro-3-(trifluoromethyl)chlorobenzene | 225.56 | 2.2 eq. | 2.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 eq. | 2.5 |

| N,N-Dimethylacetamide (DMAc) | 87.12 | Solvent | - |

| Toluene | 92.14 | Solvent | - |

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.

-

Azeotropic Dehydration: 4,4'-Biphenol, potassium carbonate, and a mixture of DMAc and toluene are added to the flask. The mixture is heated to reflux to remove water azeotropically. The removal of water is crucial as it can inhibit the reaction.

-

Nucleophilic Aromatic Substitution: After cooling the mixture, 4-nitro-3-(trifluoromethyl)chlorobenzene is added. The reaction mixture is then heated to a temperature of 150-160 °C and maintained for 12-24 hours under a nitrogen atmosphere.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of methanol or water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water and methanol to remove inorganic salts and unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, yields the purified 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl.

Caption: Experimental workflow for the synthesis of the dinitro intermediate.

Part 2: Reduction of the Dinitro Intermediate to the Final Diamine

The second and final step is the reduction of the nitro groups of the intermediate to amino groups. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard reduction procedures for aromatic nitro compounds.[13][14]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl | 592.38 | 1 eq. |

| Palladium on Carbon (10% Pd/C) | - | Catalyst |

| Hydrazine Monohydrate (N₂H₄·H₂O) | 50.06 | 5-10 eq. |

| Ethanol or Tetrahydrofuran (THF) | - | Solvent |

Procedure:

-

Reaction Setup: The dinitro intermediate is dissolved in a suitable solvent (ethanol or THF) in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of 10% Palladium on Carbon is carefully added to the solution.

-

Reduction: Hydrazine monohydrate is added dropwise to the reaction mixture at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to reflux for 6-12 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, the hot solution is filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting solid is then recrystallized from a suitable solvent, such as ethanol or aqueous ethanol, to yield the pure this compound as a crystalline solid.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The two-step approach involving a nucleophilic aromatic substitution followed by catalytic hydrogenation is both robust and high-yielding. Careful control of reaction conditions and rigorous purification of intermediates and the final product are paramount to obtaining a high-purity monomer suitable for polymerization. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable compound.

References

-

Ullmann Condensation. SynArchive. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. arkat usa. [Link]

-

Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

-

Synthesis of Trifluoromethyl-Containing Vicinal Diamines by Asymmetric Decarboxylative Mannich Addition Reactions. American Chemical Society. [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. PubMed. [Link]

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]

-

Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

-

(PDF) Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. ResearchGate. [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. Request PDF - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF ORGANO-SOLUBLE FLUORINATED POLYIMIDES FROM 4,4′-BIS(3-AMINO-5-TRIFLUOROMETHYLPHENOXY)-BIPHENYL AND VARIOUS AROMATIC DIANHYDRIDES. Chinese Journal of Polymer Science - World Scientific Publishing. [Link]

-

Full article: Synthesis and characterization of fluorinated polyimides derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene. Taylor & Francis Online. [Link]

- CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.

- Synthetic method of 2,2 '-bis (trifluoromethyl) -4,4' -diaminobiphenyl.

-

Synthesis and characterization of organo-soluble fluorinated polyimides from 4,4′-bis(3-amino-5-trifluoromethylphenoxy)-biphenyl and various aromatic dianhydrides. Request PDF - ResearchGate. [Link]

-

Preparation of amino biphenyl derivatives. Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 13. tandfonline.com [tandfonline.com]

- 14. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Abstract

This technical guide provides a comprehensive overview of the essential characterization techniques for 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, a critical diamine monomer in the synthesis of high-performance fluorinated polyimides. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies and theoretical insights for the synthesis, purification, and multifaceted analysis of this compound. We delve into spectroscopic, thermal, and chromatographic techniques, providing not only procedural steps but also the scientific rationale behind these analytical choices. The aim is to equip the reader with the necessary tools to thoroughly characterize this monomer, ensuring its suitability for advanced polymer applications where thermal stability, solubility, and purity are paramount.

Introduction

This compound is an aromatic diamine that has garnered significant interest as a monomer for the synthesis of advanced polymers, particularly soluble polyimides. The incorporation of trifluoromethyl (-CF₃) groups and flexible ether linkages into the polymer backbone imparts desirable properties such as enhanced solubility in organic solvents, improved thermal stability, lower dielectric constants, and increased optical transparency. These characteristics make the resulting polymers highly suitable for applications in microelectronics, aerospace, and gas separation membranes.

The precise characterization of the monomer is a prerequisite for the synthesis of high-quality polymers with reproducible properties. Impurities or structural ambiguities in the monomer can significantly impact the polymerization process and the final properties of the polymer. This guide, therefore, presents a holistic approach to the characterization of this compound, ensuring a thorough understanding of its chemical identity, purity, and physical properties.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by a reduction.

Synthesis of the Dinitro Precursor: 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl

The synthesis commences with the reaction of 4,4'-biphenol with an excess of 2-chloro-5-nitrobenzotrifluoride in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). The trifluoromethyl group ortho to the nitro group activates the chlorine atom for nucleophilic displacement.

Experimental Protocol: Synthesis of 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add 4,4'-biphenol, 2-chloro-5-nitrobenzotrifluoride (2.2 equivalents), potassium carbonate (2.5 equivalents), and DMAc.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and remove the water formed during the reaction via the Dean-Stark trap.

-

Maintain the reaction at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of methanol or water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water and methanol to remove inorganic salts and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/DMAc, to obtain pure 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl as a pale yellow solid.

Reduction to this compound

The dinitro precursor is subsequently reduced to the corresponding diamine. A common and efficient method is catalytic hydrogenation using hydrazine hydrate as the reducing agent and palladium on activated carbon (Pd/C) as the catalyst in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, suspend 4,4'-Bis(4-nitro-2-trifluoromethylphenoxy)biphenyl and 10% Pd/C catalyst in ethanol.

-

Heat the suspension to reflux (approximately 78 °C).

-

Add hydrazine monohydrate dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Cool the filtrate to room temperature and then in an ice bath to crystallize the product.

-

Collect the white to off-white crystalline product by filtration, wash with cold ethanol, and dry under vacuum. A melting point of approximately 155-156 °C is expected.[1]

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of the nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. Chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).

Expected Spectral Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 5.0 - 5.5 | s | -NH₂ |

| ~ 6.5 - 7.8 | m | Aromatic protons | |

| ¹³C NMR | ~ 110 - 160 | m | Aromatic carbons |

| ~ 123 (q, J ≈ 270 Hz) | q | -CF₃ | |

| ¹⁹F NMR | ~ -60 to -65 | s | -CF₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3480 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H bending | Primary Amine (-NH₂) |

| 1510 - 1480 | C=C stretching | Aromatic Ring |

| 1260 - 1200 | C-O-C stretching (asymmetric) | Aryl Ether |

| 1350 - 1150 | C-F stretching | Trifluoromethyl (-CF₃) |

| 1335 - 1250 | C-N stretching | Aromatic Amine |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight of the compound, which serves as a confirmation of its elemental composition.

Experimental Protocol: HRMS

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum in high-resolution mode.

Expected Result:

The experimentally determined monoisotopic mass should be in close agreement with the calculated exact mass of C₂₆H₁₈F₆N₂O₂ (m/z = 504.1272).

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the thermal stability and phase behavior of the monomer, which are critical parameters for its application in high-temperature polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.

Experimental Protocol: TGA

-

Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[2]

-

Record the mass loss as a function of temperature.

Expected Results:

The TGA thermogram is expected to show high thermal stability, with the onset of decomposition occurring at a high temperature, likely above 300 °C. The temperature at 5% weight loss (Td5) is a key parameter to report.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and glass transition temperature (Tg) of the material.[2]

Experimental Protocol: DSC

-

Place a small, accurately weighed sample (2-5 mg) into a DSC pan and seal it.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. A heating-cooling-heating cycle is often employed to observe the glass transition and remove the thermal history of the sample.

Expected Results:

The DSC thermogram should exhibit a sharp endothermic peak corresponding to the melting point of the crystalline monomer, which is reported to be around 155-156 °C.[1]

Sources

A Technical Guide to the Anticipated Properties of Polyimides Derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Introduction: The Pursuit of High-Performance Polyimides

Aromatic polyimides stand as a class of high-performance polymers renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance. These characteristics have made them indispensable in demanding applications, from aerospace components to advanced microelectronics. However, the very rigidity that imparts these desirable traits often leads to poor processability, particularly low solubility in common organic solvents, which complicates their fabrication into films, coatings, and other forms.

The strategic incorporation of fluorine atoms, typically as trifluoromethyl (-CF3) groups, into the polyimide backbone is a well-established methodology to mitigate these processing challenges without compromising, and often enhancing, key performance metrics. The bulky, electron-withdrawing nature of the -CF3 group disrupts polymer chain packing, thereby increasing free volume. This structural modification simultaneously enhances solubility, improves optical transparency, and lowers the dielectric constant, a critical parameter for next-generation microelectronic applications.

This technical guide focuses on the anticipated properties of a specific class of fluorinated polyimides derived from the diamine monomer 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl . While direct experimental data for this exact monomer is not prevalent in published literature, a comprehensive analysis of closely related, structurally analogous polyimides provides a robust framework for predicting its performance characteristics. By examining polyimides synthesized from diamines such as 4,4'-Bis(3-amino-5-trifluoromethylphenoxy)biphenyl and 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl, we can confidently extrapolate the expected thermal, mechanical, dielectric, and solubility profiles. This guide will synthesize these findings to provide researchers, scientists, and engineers with a detailed technical overview of this promising polymer system.

Synthesis of the Diamine Monomer and Subsequent Polyimides

The synthesis of polyimides from this compound follows a well-established two-step polycondensation procedure. This process involves the initial formation of a poly(amic acid) precursor, followed by cyclodehydration to yield the final polyimide.

Monomer Synthesis

The diamine monomer, this compound, is typically synthesized via a nucleophilic aromatic substitution reaction. This involves the reaction of 4,4'-biphenol with an activated nitro-containing trifluoromethylbenzene derivative, such as 2-chloro-5-nitrobenzotrifluoride, in the presence of a base like potassium carbonate. The resulting dinitro compound is then reduced to the corresponding diamine, often using a catalyst such as palladium on carbon (Pd/C) with hydrazine hydrate.

Polymerization Workflow

The polymerization process to form the polyimide is a two-step process:

-

Poly(amic acid) Formation: The diamine monomer is dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). A stoichiometric amount of an aromatic dianhydride is then added to the solution. The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen) to form a viscous poly(amic acid) solution.

-

Imidization: The poly(amic acid) precursor is converted to the final polyimide through either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner to temperatures typically ranging from 100 °C to 300 °C. This process drives off the solvent and promotes the cyclodehydration of the amic acid groups to form the imide rings.

-

Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at room temperature. The resulting polyimide is then precipitated, washed, and dried.

-

The choice of dianhydride significantly influences the final properties of the polyimide. Common dianhydrides used in the synthesis of high-performance polyimides include:

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

4,4'-Oxydiphthalic anhydride (ODPA)

Caption: Generalized workflow for the synthesis of polyimides.

Core Properties: A Predictive Analysis

The unique chemical architecture of polyimides derived from this compound—combining a rigid biphenyl core, flexible ether linkages, and bulky trifluoromethyl pendants—is expected to yield a highly desirable combination of properties. The following sections detail these anticipated characteristics, drawing upon data from structurally analogous polyimides.

Solubility

A significant challenge with conventional aromatic polyimides is their limited solubility. The incorporation of trifluoromethyl groups is a highly effective strategy to overcome this. The bulky nature of the -CF3 groups disrupts the intermolecular charge-transfer complexes and hinders dense chain packing, thereby increasing the free volume and allowing solvent molecules to penetrate more easily.

Polyimides derived from the target diamine are expected to exhibit excellent solubility in a range of organic solvents. This includes not only polar aprotic solvents like NMP, DMAc, and dimethylformamide (DMF), but also less polar solvents such as m-cresol, pyridine, and even chloroform, particularly when paired with flexible dianhydrides like 6FDA.[1][2] This enhanced solubility is crucial for processing, enabling the formation of high-quality films and coatings via solution casting.

Thermal Properties

The thermal stability of these polyimides is anticipated to be excellent, a hallmark of aromatic polyimides. The presence of the rigid biphenyl unit and aromatic rings in the backbone contributes to high thermal decomposition temperatures.

-

Glass Transition Temperature (Tg): The Tg is a critical parameter indicating the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For polyimides based on analogous fluorinated diamines, Tg values are typically observed in the range of 220 °C to 300 °C, depending on the dianhydride used.[3] The flexible ether linkages in the diamine backbone may slightly lower the Tg compared to more rigid structures, but the overall thermal stability remains high.

-

Thermal Decomposition Temperature (Td): The temperature at which the polymer begins to degrade is a measure of its ultimate thermal stability. The 10% weight loss temperature (T10) for these types of fluorinated polyimides is consistently high, often exceeding 500 °C in both nitrogen and air atmospheres.[3][4] This exceptional thermal stability makes them suitable for applications in high-temperature environments.

| Property | Dianhydride Used with Analogous Diamine | Expected Value Range | Reference |

| Glass Transition Temp. (Tg) | Various | 220 - 300 °C | [3] |

| 10% Weight Loss Temp. (T10) | Various | > 520 °C | [3] |

Mechanical Properties

Polyimides are known for their outstanding mechanical strength and toughness. Films prepared from polyimides containing this compound are expected to be flexible, tough, and exhibit high tensile strength. The combination of rigid aromatic units and flexible ether linkages in the polymer backbone typically results in a well-balanced set of mechanical properties.

Data from similar fluorinated polyimides suggest that these materials will exhibit high tensile strength and a significant tensile modulus, indicative of a strong and stiff material. The elongation at break is expected to be moderate, reflecting the inherent flexibility imparted by the ether linkages.

| Property | Dianhydride Used with Analogous Diamine | Expected Value Range | Reference |

| Tensile Strength | Various | 90 - 120 MPa | [5] |

| Tensile Modulus | Various | 2.0 - 2.5 GPa | [5] |

| Elongation at Break | Various | 8 - 15% | [5] |

Dielectric Properties

For applications in microelectronics and high-frequency communication, a low dielectric constant (Dk or ε) and a low dissipation factor (Df) are paramount. The introduction of fluorine into the polyimide structure is a key strategy for achieving low Dk values. The high electronegativity of fluorine atoms reduces the electronic polarizability of the polymer chains. Furthermore, the increased free volume created by the bulky -CF3 groups decreases the density of polarizable groups per unit volume.

Polyimides derived from this compound are therefore anticipated to exhibit low dielectric constants, likely in the range of 2.8 to 3.6 at 1 MHz, with the potential for even lower values when combined with fluorinated dianhydrides like 6FDA.[3][5] The low moisture absorption associated with fluorinated polymers also contributes to the stability of the dielectric properties, as water has a very high dielectric constant.

| Property | Dianhydride Used with Analogous Diamine | Expected Value Range (1 MHz) | Reference |

| Dielectric Constant (Dk) | Various | 2.8 - 3.6 | [3][5] |

| Moisture Absorption | Various | 0.2 - 0.6 wt% | [3] |

Structure-Property Relationships: The Role of Key Moieties

The exceptional balance of properties in these polyimides can be directly attributed to the specific chemical moieties within the diamine monomer.

Sources

- 1. worldscientific.com [worldscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl: A Technical Guide

Introduction

4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl is a diamine monomer of significant interest in the synthesis of high-performance polyimides and other advanced polymers. The unique combination of a flexible ether linkage, a rigid biphenyl core, and electron-withdrawing trifluoromethyl groups imparts desirable properties such as thermal stability, chemical resistance, and favorable dielectric characteristics to the resulting polymers. A thorough understanding of the monomer's structure and purity is paramount for controlling polymerization reactions and achieving the desired material properties. This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound, offering insights into the interpretation of its spectral data. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a comprehensive understanding of this key monomer.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below. The key structural features that influence its spectroscopic properties are:

-

The Biphenyl Core: This rigid, aromatic system will give rise to characteristic signals in NMR and UV-Vis spectroscopy.

-

The Ether Linkages (C-O-C): These introduce flexibility and will be identifiable in IR and NMR spectra.

-

The Aminophenoxy Rings: These aromatic rings are substituted with both an amino group (-NH2) and a trifluoromethyl group (-CF3), leading to complex splitting patterns in NMR and distinct vibrational modes in IR.

-

The Amino Groups (-NH2): These are active in both IR and NMR spectroscopy and are crucial for polymerization.

-

The Trifluoromethyl Groups (-CF3): The strong electronegativity of fluorine will significantly influence the electronic environment of the molecule, impacting NMR chemical shifts and giving rise to characteristic strong absorptions in IR spectroscopy.

A multi-technique spectroscopic approach is essential for the unambiguous identification and purity assessment of this complex monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Choices: A standard ¹H NMR experiment is typically sufficient for routine structural confirmation. A higher field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the ability to observe the exchangeable amine protons.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.70 | d, J ≈ 8.5 Hz | 4H | Biphenyl Protons (ortho to ether) | Deshielded due to proximity to the electron-withdrawing ether linkage. |

| ~7.20 | d, J ≈ 8.5 Hz | 4H | Biphenyl Protons (meta to ether) | Shielded relative to the ortho protons. |

| ~7.10 | d, J ≈ 2.5 Hz | 2H | Aminophenoxy Protons (ortho to -CF₃) | Deshielded by the adjacent -CF₃ group. |

| ~6.90 | dd, J ≈ 8.5, 2.5 Hz | 2H | Aminophenoxy Protons (meta to -CF₃, ortho to -O) | Influenced by both the ether linkage and the -CF₃ group. |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Aminophenoxy Protons (ortho to -NH₂) | Shielded by the electron-donating amino group. |

| ~5.20 | s (broad) | 4H | Amino Protons (-NH₂) | Chemical shift and broadness are solvent and concentration-dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Causality in Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon environment. Due to the presence of the trifluoromethyl group, C-F coupling will be observed, which provides valuable structural information.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expected C-F Coupling |

| ~155 | Aromatic C-O (Aminophenoxy) | Deshielded by the directly attached oxygen atom. |

| ~145 | Aromatic C-NH₂ | Influenced by the electron-donating amino group. |

| ~140 | Aromatic C-O (Biphenyl) | Deshielded by the ether oxygen. |

| ~138 | Quaternary Aromatic C (Biphenyl) | The carbon atoms linking the two phenyl rings. |

| ~130 | Aromatic CH (Biphenyl) | Standard aromatic region. |

| ~125 | Aromatic C-CF₃ | A quartet is expected due to coupling with the three fluorine atoms (¹JCF ≈ 270 Hz). |

| ~122.5 | CF₃ | A quartet is expected due to the one-bond C-F coupling (¹JCF ≈ 270-280 Hz).[1] |

| ~120 | Aromatic CH | Standard aromatic region. |

| ~118 | Aromatic CH | Standard aromatic region. |

| ~115 | Aromatic CH | Standard aromatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Analysis: Identify the number of unique carbon signals and correlate them with the molecular structure. Analyze the characteristic quartets for the CF₃ group and the carbon to which it is attached.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound.

Causality in Experimental Choices: The sample is typically analyzed as a solid using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3450-3300 | Medium | N-H | Asymmetric and symmetric stretching of the primary amine. |

| 3050-3000 | Medium-Weak | Aromatic C-H | Stretching. |

| 1620-1580 | Strong | N-H | Scissoring (bending) of the primary amine. |

| 1500-1400 | Strong | Aromatic C=C | Ring stretching. |

| 1300-1100 | Very Strong | C-F | Stretching of the trifluoromethyl group.[2] |

| 1250-1200 | Strong | Aryl-O | Asymmetric C-O-C stretching of the ether linkage.[3] |

| 1050-1000 | Medium | Aryl-O | Symmetric C-O-C stretching of the ether linkage. |

| 850-800 | Strong | C-H out-of-plane bending | Indicative of the aromatic substitution pattern. |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for confirmation of its identity and for detecting impurities.

Causality in Experimental Choices: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which would likely cause significant fragmentation for this molecule. Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for this polar molecule and is more likely to yield a prominent molecular ion peak.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion | Rationale |

| 525.12 | [M+H]⁺ | The protonated molecular ion, which confirms the molecular weight (524.44 g/mol ). |

| 547.10 | [M+Na]⁺ | A common adduct observed in ESI. |

| < 524 | Fragment Ions | Fragmentation may occur at the ether linkages or involve the loss of the trifluoromethyl or amino groups. The biphenyl core is expected to be relatively stable. |

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-1000).

-

Data Processing: The data system will generate the mass spectrum.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) and any common adducts to confirm the molecular weight. Analyze the fragmentation pattern if present.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated aromatic system.

Causality in Experimental Choices: The sample is dissolved in a UV-transparent solvent, such as ethanol or acetonitrile, and the absorbance is measured over the UV-Vis range.

Predicted UV-Vis Data:

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280-300 | High | π → π |

| ~240-260 | Moderate | π → π |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

-

Data Processing: The instrument software will generate the absorption spectrum.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The comprehensive spectroscopic analysis of this compound requires a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques. While ¹H and ¹³C NMR provide the most detailed structural information, IR is invaluable for rapid functional group identification. Mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the identity, purity, and quality of this important monomer, leading to the successful synthesis of advanced materials with tailored properties.

References

-

Bennett, F. W., Emeleus, H. J., & Haszeldine, R. N. (1953). 233. The chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 1565-1571. [Link]

-

Hsiao, S. H., & Lin, S. Y. (2004). Novel, Organosoluble, Light‐Colored Fluorinated Polyimides Based on 2, 2′‐Bis (4‐amino‐2‐trifluoromethylphenoxy) biphenyl or 2, 2′‐Bis (4‐amino‐2‐trifluoromethylphenoxy)‐1, 1′‐binaphthyl and Various Aromatic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2416-2431. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Fiveable. [Link]

-

ResearchGate. (n.d.). UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Properties of Fluorinated Polyimides Based on 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the thermal properties of fluorinated polyimides synthesized from the diamine monomer 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl. The incorporation of trifluoromethyl (-CF3) groups into the polyimide backbone imparts a unique combination of desirable properties, including enhanced thermal stability, improved solubility, and lower dielectric constants, making these materials highly attractive for advanced applications in microelectronics, aerospace, and as high-performance materials in various demanding environments. This guide will delve into the synthesis of these specialized polyimides, present a detailed analysis of their key thermal characteristics—glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE)—and provide standardized experimental protocols for their characterization. The causal relationships between the molecular structure and the observed thermal behavior will be a central focus, offering valuable insights for material design and selection.

Introduction: The Imperative for High-Performance Fluorinated Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, traditional polyimides often suffer from poor solubility and high processing temperatures, limiting their broader application. The strategic incorporation of fluorine atoms, typically in the form of trifluoromethyl (-CF3) groups, has emerged as a powerful approach to mitigate these drawbacks while enhancing other key properties.[1]

The introduction of bulky, electron-withdrawing -CF3 groups into the polymer backbone disrupts chain packing, leading to increased free volume. This structural modification simultaneously improves solubility in organic solvents and lowers the dielectric constant, a critical requirement for microelectronic applications.[1] Furthermore, the high bond energy of the C-F bond contributes to the exceptional thermal and oxidative stability of fluorinated polyimides.[1]

This guide focuses specifically on polyimides derived from the fluorinated diamine this compound. The combination of the flexible ether linkages, the rigid biphenyl unit, and the strategically placed trifluoromethyl groups in this monomer results in polyimides with a superior balance of properties, which will be explored in detail in the subsequent sections.

Synthesis of Fluorinated Polyimides from this compound

The synthesis of polyimides from this compound and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. This well-established method allows for the formation of high molecular weight polymers suitable for casting into flexible and robust films.

Step 1: Poly(amic acid) Precursor Synthesis

The first step involves the reaction of the diamine monomer with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This reaction opens the anhydride ring and forms a soluble poly(amic acid) precursor. The choice of dianhydride significantly influences the final properties of the polyimide. Common dianhydrides used in conjunction with fluorinated diamines include:

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

4,4'-Oxydiphthalic anhydride (ODPA)

Step 2: Imidization to Polyimide

The second step is the conversion of the poly(amic acid) to the final polyimide through a process called imidization, which involves the elimination of water and the formation of the characteristic imide ring. This can be accomplished by two primary methods:

-

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a stepwise manner to temperatures typically ranging from 100 °C to 350 °C. This process drives the cyclodehydration reaction and results in a fully imidized polyimide film.[2]

-

Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution at room temperature. This method allows for the formation of the polyimide at lower temperatures.

The general synthetic route is illustrated in the workflow diagram below.

Figure 1: General workflow for the synthesis of fluorinated polyimides.

Core Thermal Properties: A Quantitative Analysis

The thermal properties of polyimides are paramount to their performance in high-temperature applications. The key parameters—glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE)—are critically influenced by the chemical structure of the polymer backbone.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that defines the upper service temperature of an amorphous polymer. Below Tg, the polymer is in a rigid, glassy state, while above Tg, it transitions to a more flexible, rubbery state. For polyimides based on this compound, the Tg is influenced by the rigidity of the dianhydride used in the synthesis. More rigid dianhydride structures generally lead to higher Tg values due to restricted segmental motion of the polymer chains.

| Polyimide System (Diamine + Dianhydride) | Glass Transition Temperature (Tg) (°C) |

| TFBPDA + BPDA | 233 |

| TFBPDA + BTDA | 205 |

| TFBPDA + ODPA | 181 |

| TFBPDA + 6FDA | 224 |

Table 1: Glass Transition Temperatures of Fluorinated Polyimides Based on 4,4'-bis(3-amino-5-trifluoromethylphenoxy)biphenyl (TFBPDA) and Various Dianhydrides. Data extracted from Wu et al.[3]

Note: The data presented is for a structurally analogous diamine, 4,4'-bis(3-amino-5-trifluoromethylphenoxy)biphenyl (TFBPDA), and serves as a strong indicator of the expected thermal behavior.

Thermal Decomposition Temperature (Td)

The thermal decomposition temperature indicates the onset of material degradation at elevated temperatures. It is typically reported as the temperature at which a 5% or 10% weight loss occurs, as measured by thermogravimetric analysis (TGA). The high thermal stability of polyimides derived from this compound is attributed to the high aromatic content and the strong C-F bonds.[1]

| Polyimide System (Diamine + Dianhydride) | 10% Weight Loss Temperature (Td10%) (°C) | Char Yield at 700°C (%) |

| TFBPDA + BPDA | 589.6 | >60 |

| TFBPDA + BTDA | 564.6 | >60 |

| TFBPDA + ODPA | 599.3 | >60 |

| TFBPDA + 6FDA | 572.1 | >60 |

Table 2: Thermal Decomposition Temperatures and Char Yields of Fluorinated Polyimides Based on 4,4'-bis(3-amino-5-trifluoromethylphenoxy)biphenyl (TFBPDA) and Various Dianhydrides. Data extracted from Wu et al.[3]

The excellent thermal stability, with decomposition temperatures well above 500°C, makes these materials suitable for applications requiring long-term performance at elevated temperatures.[3]

Coefficient of Thermal Expansion (CTE)

Experimental Protocols for Thermal Analysis

Accurate and reproducible characterization of thermal properties is essential for quality control and material selection. The following are standardized protocols for the key thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polyimide.

Methodology:

-

A small, precisely weighed sample of the polyimide film (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The Td is determined from the resulting weight loss curve, typically as the temperature at which 5% or 10% weight loss has occurred.

Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide.

Methodology:

-

A small, weighed sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase the thermal history of the sample.

-

The sample is then heated at a constant rate (e.g., 10 °C/min or 20 °C/min).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The Tg is identified as a step-like transition in the heat flow curve.

Figure 3: Experimental workflow for Differential Scanning Calorimetry (DSC).

Structure-Property Relationships and Causality

The exceptional thermal properties of polyimides derived from this compound are a direct consequence of their molecular architecture:

-

Aromatic Backbone: The high concentration of aromatic rings in the polymer backbone imparts significant thermal stability due to the high bond dissociation energies of aromatic C-C and C-H bonds.

-

Trifluoromethyl Groups: The C-F bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and oxidative stability of the polymer. Additionally, the bulky -CF3 groups restrict chain rotation, leading to higher glass transition temperatures.

-

Ether Linkages: The flexible ether linkages in the diamine monomer enhance the solubility and processability of the resulting polyimides without significantly compromising their thermal stability.

-

Biphenyl Unit: The rigid biphenyl moiety contributes to the overall stiffness of the polymer chain, which also plays a role in elevating the glass transition temperature.

By carefully selecting the dianhydride comonomer, researchers can fine-tune the thermal properties of the resulting polyimide to meet the specific demands of a particular application. For instance, the use of a highly rigid dianhydride like BPDA leads to a higher Tg compared to the more flexible ODPA.[3]

Conclusion: A Versatile Platform for High-Temperature Applications

Fluorinated polyimides based on the diamine this compound represent a class of advanced materials with a compelling combination of high thermal stability, good processability, and desirable dielectric properties. This technical guide has provided a detailed examination of their synthesis, a quantitative analysis of their core thermal properties, and standardized protocols for their characterization. The clear structure-property relationships discussed herein offer a rational basis for the design of next-generation polyimides with tailored performance characteristics for a wide range of demanding applications. The continued exploration of this versatile polymer platform holds significant promise for advancements in fields ranging from microelectronics to aerospace engineering.

References

-

Wu, G., Liu, J., Li, Z., Ge, Z., Fan, L., & Yang, S. (Year of Publication). SYNTHESIS AND CHARACTERIZATION OF ORGANO-SOLUBLE FLUORINATED POLYIMIDES FROM 4,4′-BIS(3-AMINO-5-TRIFLUOROMETHYLPHENOXY)-BIPHENYL AND VARIOUS AROMATIC DIANHYDRIDES. Chinese Journal of Polymer Science. [Link]

-

Li, M., Zhou, L., Yang, S., & Zhang, Q. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 12(11), 2539. [Link]

-

Wang, Z., Li, Z., Wang, Y., Li, G., & Jiang, Z. (2022). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 14(19), 4183. [Link]

Sources

solubility of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl derived polyimides

An In-Depth Technical Guide to the Solubility of Polyimides Derived from 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

Abstract

High-performance aromatic polyimides, while renowned for their exceptional thermal and mechanical properties, have historically been plagued by poor processability due to their limited solubility in common organic solvents. This guide delves into the molecular architecture of a specific class of polyimides derived from the diamine this compound. We will explore the synergistic effects of incorporating trifluoromethyl (CF3) groups and ether linkages on disrupting polymer chain packing, thereby significantly enhancing solubility. This document serves as a comprehensive resource for researchers and professionals in materials science and polymer chemistry, providing insights into the design principles for soluble, high-performance polyimides, detailed experimental protocols for solubility assessment, and a curated summary of solubility data from seminal studies.

Introduction: The Challenge of Polyimide Processability

Aromatic polyimides stand as a cornerstone of high-performance polymers, indispensable in applications demanding superior thermal stability, excellent mechanical strength, and robust chemical resistance.[1] However, the very characteristics that impart these desirable properties—rigid aromatic backbones and strong intermolecular charge-transfer complex (CTC) formation—also render them notoriously insoluble and infusible.[2][3] This intractability poses significant challenges for processing, often necessitating the use of high-boiling, toxic solvents and complex multi-step fabrication techniques.

The advent of "soluble" polyimides has been a transformative development, enabling their application in advanced microelectronics, optoelectronics, and aerospace technologies where solution-based processing is paramount.[4][5] A key strategy in the molecular design of soluble polyimides is the introduction of structural elements that disrupt the coplanarity of the polymer chains, thereby reducing intermolecular forces and preventing crystallization. This guide focuses on a particularly successful approach: the use of the diamine this compound and its analogues, which strategically combine two powerful solubility-enhancing moieties: trifluoromethyl groups and ether linkages.

Molecular Design for Enhanced Solubility

The remarkable solubility of polyimides derived from this compound is not accidental but a direct consequence of deliberate molecular engineering. Two key structural features of this diamine play a pivotal role in overcoming the inherent insolubility of traditional polyimides.

The Role of Trifluoromethyl (-CF3) Groups

The incorporation of bulky trifluoromethyl (-CF3) groups is a cornerstone of modern soluble polyimide design.[6][7][8] These pendant groups introduce significant steric hindrance, effectively preventing the close packing of polymer chains. This disruption of the otherwise ordered structure leads to a more amorphous polymer morphology, which is crucial for good solubility.[2][9]

Beyond their steric bulk, the high electronegativity of the fluorine atoms in the -CF3 groups also influences the polymer's properties. It can reduce the intensity of intermolecular charge-transfer complexes, which are a major contributor to the poor solubility and often intense color of conventional polyimides.[2][10] The hydrophobic nature of the -CF3 group also contributes to lower moisture absorption in the resulting polyimide films.[2][11]

The Impact of Flexible Ether Linkages

The presence of ether linkages (-O-) in the polymer backbone introduces points of flexibility. Unlike the rigid, linear structures of traditional aromatic polyimides, these flexible linkages allow for greater conformational freedom of the polymer chains. This increased entropy in the solid state further disrupts crystalline packing and enhances the interaction between the polymer and solvent molecules, thereby promoting dissolution.[1]

The combination of bulky, electron-withdrawing -CF3 groups and flexible ether linkages creates a synergistic effect, leading to a class of polyimides with exceptional solubility in a wide range of organic solvents, without compromising their high thermal stability.[2][12]

Solubility Profile of this compound-Derived Polyimides

Polyimides synthesized from this compound and its analogues exhibit broad solubility in various organic solvents. The solubility is, however, also dependent on the dianhydride component used in the polymerization. Generally, these polyimides are readily soluble in polar aprotic solvents and, in many cases, even in less polar solvents.

Table 1: Qualitative Solubility of Representative Fluorinated Polyimides

| Polyimide System | NMP | DMAc | DMF | m-Cresol | Chloroform | THF | Toluene |

| TFBPDA with BPDA (PI-1)[2] | ++ | ++ | ++ | ++ | ++ | - | - |

| TFBPDA with BTDA (PI-2)[2] | ++ | ++ | ++ | ++ | ++ | - | - |

| TFBPDA with ODPA (PI-3)[2] | ++ | ++ | ++ | ++ | ++ | + | - |

| TFBPDA with 6FDA (PI-4)[2][12] | ++ | ++ | ++ | ++ | ++ | ++ | + |

| Polyimides with multi-bulky pendant fluorinated groups[3] | ++ | ++ | ++ | ++ | ++ | ++ | - |

| Polyimides from 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl[13] | ++ | ++ | - | - | - | - | - |

| Polyimides from 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenylethane[10] | ++ | ++ | ++ | ++ | ++ | ++ | - |

| Polyimides from 4,4′-bis(4-amino-2-trifluoromethylphenoxy)benzophenone[11] | ++ | ++ | ++ | ++ | - | - | - |

Legend:

-

++ : Soluble at room temperature

-

+ : Soluble on heating

-

- : Insoluble

(Note: TFBPDA is 4,4'-bis(3-amino-5-trifluoromethyl phenoxy)-biphenyl, a structural isomer of the topic diamine, exhibiting similar solubility characteristics. BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; ODPA: 4,4'-oxydiphthalic anhydride; 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride. NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide; DMF: N,N-dimethylformamide; THF: Tetrahydrofuran.)

The data clearly indicates that the choice of dianhydride significantly influences solubility. The use of fluorinated dianhydrides like 6FDA often results in polyimides with the broadest solubility profile, even extending to less polar solvents like toluene.[2][12]

Experimental Protocol for Solubility Determination

A standardized, qualitative method for assessing the solubility of these polyimides is crucial for comparative analysis. The following protocol is a self-validating system for determining solubility.

Materials and Equipment

-

Polyimide powder (dried in a vacuum oven)

-

A selection of organic solvents (e.g., NMP, DMAc, DMF, m-cresol, chloroform, THF, toluene)

-

Small glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Vortex mixer

-

Analytical balance

Step-by-Step Procedure

-

Preparation of Polymer-Solvent Mixture:

-

Weigh 15 mg of the dried polyimide powder into a clean, dry vial.

-

Add 1.0 mL of the test solvent to the vial to achieve a concentration of 1.5% (w/v).

-

Rationale: A standardized concentration allows for consistent and comparable results across different polymer samples and solvents.

-

-

Initial Solubility Assessment at Room Temperature:

-

Cap the vial tightly and vortex for 30 seconds to ensure the powder is well-dispersated.

-

Place the vial on a magnetic stirrer and stir at room temperature for 24 hours.

-

Rationale: A 24-hour stirring period provides sufficient time for the polymer to dissolve fully at ambient temperature.

-

-

Observation and Classification:

-

After 24 hours, visually inspect the mixture.

-

Soluble (++): A clear, homogeneous solution is formed with no visible polymer particles.

-

Partially Soluble (+/-): The mixture is swollen, or a significant portion of the polymer has dissolved, but some undissolved particles remain.

-

Insoluble (-): The polymer powder remains as a distinct, undissolved phase.

-

-

Solubility Assessment upon Heating (for insoluble or partially soluble samples):

-

If the polymer is not fully soluble at room temperature, heat the vial in a controlled temperature bath to 60-80°C for 1-2 hours with continued stirring.

-

Rationale: Increased temperature can overcome kinetic barriers to dissolution for some polymer-solvent systems.

-

Allow the vial to cool to room temperature and observe the solubility.

-

Soluble on Heating (+): The polymer dissolves upon heating and remains in solution after cooling.

-

Visualization of Key Concepts

Molecular Structure and Solubility-Enhancing Features

The following diagram illustrates the repeating unit of a polyimide derived from this compound and a generic dianhydride, highlighting the key structural elements that contribute to its enhanced solubility.

Caption: Key structural features enhancing solubility.

Experimental Workflow for Solubility Testing

The logical flow of the experimental protocol for determining polyimide solubility is depicted in the following diagram.

Caption: Workflow for qualitative solubility testing.

Conclusion

The strategic incorporation of trifluoromethyl groups and ether linkages into the backbone of polyimides, exemplified by those derived from this compound, represents a highly effective approach to overcoming the processability limitations of this important class of high-performance polymers. The resulting materials exhibit excellent solubility in a range of common organic solvents, facilitating their fabrication into films, coatings, and other advanced materials through solution-based techniques. This guide has provided a comprehensive overview of the underlying principles governing their solubility, a practical protocol for its assessment, and a summary of relevant data, offering valuable insights for the continued development and application of advanced, processable polyimides.

References

-

Wu, G., Liu, J., Li, Z., Ge, Z., Fan, L., & Yang, S. (2007). SYNTHESIS AND CHARACTERIZATION OF ORGANO-SOLUBLE FLUORINATED POLYIMIDES FROM 4,4′-BIS(3-AMINO-5-TRIFLUOROMETHYLPHENOXY)-BIPHENYL AND VARIOUS AROMATIC DIANHYDRIDES. Chinese Journal of Polymer Science, 25(1), 55-61. [Link]

-

Kim, H., Park, J., Lee, W., & Kim, Y. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3825. [Link]

-

Wu, G., Liu, J., Li, Z., Ge, Z., Fan, L., & Yang, S. (2007). SYNTHESIS AND CHARACTERIZATION OF ORGANO-SOLUBLE FLUORINATED POLYIMIDES FROM 4,4′-BIS(3-AMINO-5-TRIFLUOROMETHYLPHENOXY)-BIPHENYL AND VARIOUS AROMATIC DIANHYDRIDES. Chinese Journal of Polymer Science. [Link]

-

Byun, T. (2015). Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups. DSpace at KOASAS. [Link]

-

Chen, Y., Chen, W., Li, Y., Zhou, Y., & Zhang, Q. (2017). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. RSC Advances, 7(21), 12753-12761. [Link]

-

Ghaemy, M., Berenjestanaki, F. R., & Bazzar, M. (2014). Organosoluble, thermally stable and low dielectric constant fluorinated polyimides containing 2,4,5-triphenylimidazole moiety in the main chains. Polymer, 55(4), 1086-1094. [Link]

-

Banerjee, S., & Madhra, M. K. (2003). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3′-trifluoromethyl-4′(4-amino benzoxy) benzyl] biphenyl. Journal of Polymer Science Part A: Polymer Chemistry, 41(20), 3291-3303. [Link]

-

Li, Y., Wang, Z., Li, Y., Liu, J., & Zhang, Q. (2020). Synthesis and Gas Separation of Polyimides Containing Trifluoromethyl, Pyridine and Ester Group. Polymers, 12(11), 2530. [Link]

-

Hsiao, S. H., & Lin, S. Y. (2011). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. Journal of Applied Polymer Science, 122(4), 2265-2275. [Link]

-

Hsiao, S. H., & Chen, C. W. (2006). Light-Color Soluble Polyimides Based on α,α′-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1,3-diisopropylbenzene and Aromatic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 44(2), 893-906. [Link]

-

Reddy, V. S., Kim, B. S., & Kim, Y. (2004). Synthesis and characterization of soluble polyimides containing trifluoromethyl groups in their backbone. Journal of Polymer Science Part B: Polymer Physics, 42(23), 4303-4312. [Link]

-

Hsiao, S. H., & Yang, C. P. (2005). Organosoluble and light‐colored fluorinated polyimides based on 1,1‐bis[4‐(4‐amino‐2‐trifluoromethylphenoxy)phenyl]‐1‐phenylethane and various aromatic dianhydrides. Journal of Applied Polymer Science, 96(6), 2399-2412. [Link]

-

Hsiao, S. H., & Li, C. L. (2004). Novel, Organosoluble, Light-Colored Fluorinated Polyimides Based on 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl or 2,2′-Bis(4-amino-2-trifluoromethylphenoxy)-1,1′-binaphthyl. Journal of Polymer Science Part A: Polymer Chemistry, 42(10), 2416-2431. [Link]

-

Matsuura, T., Ando, S., Sasaki, S., & Yamamoto, F. (1994). Polyimides Derived from 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl. 4. Optical Properties of Fluorinated Polyimides for Optoelectronic Components. Macromolecules, 27(22), 6665-6670. [Link]

-

Damaceanu, M. D., & Bruma, M. (2010). STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Revue Roumaine de Chimie, 55(1), 121-128. [Link]

-

Williams, J. R., Meador, M. A. B., & McCorkle, L. (2018). Influence of trifluoromethyl substituents on optical properties of polyimide aerogels. ACS Applied Materials & Interfaces, 10(14), 12051-12059. [Link]

-

Hsiao, S. H., & Yang, C. P. (2004). Synthesis and properties of organosoluble polyimides based on 4,4′‐bis(4‐amino‐2‐trifluoromethylphenoxy)benzophenone. Journal of Polymer Science Part A: Polymer Chemistry, 42(1), 222-236. [Link]

-

Liu, Y., Wang, Z., Li, Y., Liu, J., & Zhang, Q. (2021). Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. Polymers, 13(16), 2736. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. worldscientific.com [worldscientific.com]

- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 5. Influence of trifluoromethyl substituents on optical properties of polyimide aerogels [morressier.com]

- 6. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organosoluble and light‐colored fluorinated polyimides based on 1,1‐bis[4‐(4‐amino‐2‐trifluoromethylphenoxy)phenyl]‐1‐phenylethane and various aromatic dianhydrides | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. worldscientific.com [worldscientific.com]

- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

An In-Depth Technical Guide to the Molecular Structure of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (6FAPBP), a key fluorinated diamine monomer in the synthesis of high-performance polyimides. The strategic incorporation of trifluoromethyl groups imparts unique and highly desirable properties to the resulting polymers, including enhanced solubility, superior thermal stability, reduced dielectric constant, and low moisture absorption. This document delves into the synthesis, molecular architecture, and spectroscopic characterization of 6FAPBP, and explores the critical structure-property relationships that govern the performance of its derived polymers.

Introduction: The Significance of Fluorinated Diamine Monomers

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility, which complicates processing. The introduction of fluorine atoms, particularly in the form of trifluoromethyl (-CF3) groups, into the polymer backbone is a well-established strategy to overcome these limitations. The trifluoromethyl group, with its high electronegativity and steric bulk, disrupts intermolecular charge-transfer complexes and reduces chain packing, thereby enhancing solubility and optical transparency, while also lowering the dielectric constant and moisture absorption of the resulting polyimides.

This compound (6FAPBP) is a prime example of a diamine monomer designed to leverage these benefits. Its molecular structure, featuring a rigid biphenyl core, flexible ether linkages, and strategically positioned trifluoromethyl and amino groups, is pivotal to the performance of the resulting polyimides in advanced applications such as microelectronics, aerospace, and gas separation membranes.

Synthesis of this compound